Product packaging for Botcinins D(Cat. No.:)

Botcinins D

Cat. No.: B1249451
M. Wt: 366.4 g/mol
InChI Key: QJUKURZOKSVYNB-QMYRPDPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Botcinins D is a secondary metabolite originally identified in phytopathogenic fungi such as Botrytis cinerea . Research indicates that this compound exhibits antifungal activity, notably against Magnaporthe grisea , the pathogen responsible for rice blast disease . This makes it a compound of interest for studying plant-pathogen interactions and for exploring new agrochemical leads. Metabolomic studies have also detected this compound in the culture extracts of other fungi, including Sclerotinia sclerotiorum , expanding its relevance in fungal biology research . Beyond its antifungal properties, botcinin derivatives have been investigated as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a well-known negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for the treatment of type 2 diabetes and obesity . The total asymmetric synthesis of this compound has been achieved, featuring stereoselective intramolecular Reformatsky reactions . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O6 B1249451 Botcinins D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

[(4aR,6S,7R,8R,8aS)-3,4a,6,8-tetramethyl-2-oxo-6,7,8,8a-tetrahydropyrano[3,2-b]pyran-7-yl] (E,4S)-4-hydroxyoct-2-enoate

InChI

InChI=1S/C20H30O6/c1-6-7-8-15(21)9-10-16(22)24-17-13(3)18-20(5,26-14(17)4)11-12(2)19(23)25-18/h9-11,13-15,17-18,21H,6-8H2,1-5H3/b10-9+/t13-,14+,15+,17-,18+,20-/m1/s1

InChI Key

QJUKURZOKSVYNB-QMYRPDPQSA-N

Isomeric SMILES

CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@](C=C(C(=O)O2)C)(O[C@H]1C)C)C)O

Canonical SMILES

CCCCC(C=CC(=O)OC1C(C2C(C=C(C(=O)O2)C)(OC1C)C)C)O

Synonyms

botcinin D

Origin of Product

United States

Origin and Natural Occurrence of Botcinins D

Isolation from Botrytis cinerea Strains

Botcinin D has been successfully isolated from the culture filtrate of Botrytis cinerea strain AEM 211 acs.orgacs.org. The isolation process involves extracting the metabolites from the fungal culture after a period of growth. In the initial discovery, researchers separated the crude ethyl acetate (B1210297) extract into neutral and acidic fractions. Botcinin D was subsequently purified from the neutral fraction through chromatographic separation techniques acs.orgacs.org. This process also yielded three other related metabolites: Botcinin A, Botcinin B, and Botcinin C nih.govacs.org. The structure of Botcinin D was ultimately determined using spectroscopic methods, primarily NMR techniques, and high-resolution electron ionization mass spectrometry (HREIMS) acs.org.

Production in Fungal Culture Systems

The production of Botcinin D is achieved through the cultivation of Botrytis cinerea in a controlled laboratory setting. Specifically, the AEM 211 strain of the fungus is grown on a malt extract medium acs.orgacs.org. The culture is maintained under static (non-shaking) conditions at a temperature of 24 °C for 14 days in the dark acs.orgacs.org.

Following the incubation period, the culture filtrate, which contains the secreted secondary metabolites, is processed for extraction. The metabolites are extracted with ethyl acetate, and this extract is then partitioned to separate it into different fractions for purification acs.org. Research has quantified the yield of Botcinin D from these fungal culture systems, allowing for a comparison with other botcinins produced concurrently acs.org.

Table 1. Yield of Botcinins from Botrytis cinerea Culture

CompoundYield (mg/L)
Botcinin A32.8
Botcinin B2.9
Botcinin C1.7
Botcinin D0.6
acs.org

Biosynthesis of Botcinins D

Polyketide Biosynthetic Origin

The core structure of Botcinin D, like other botcinins, originates from the polyketide pathway. nih.gov Isotopic labeling studies using 13C- and 2H-labeled precursors have confirmed that botcinic acid and its derivatives, the botcinins, are derived from acetate (B1210297) units. nih.gov This indicates that at least one polyketide synthase (PKS) is fundamental to the assembly of their carbon skeleton. nih.gov Polyketides are a diverse class of natural products synthesized from simple acyl-CoA building blocks, primarily acetate and malonate, through a process biochemically similar to fatty acid synthesis. ftb.com.hrnih.gov The remarkable structural variety found in polyketides stems from the diverse programming of the PKS enzymes that construct their backbones. nih.gov

Involved Gene Clusters and Enzymatic Machinery

The biosynthesis of botcinins is orchestrated by a cluster of genes, designated as the Bcboa cluster, located in a subtelomeric region of the B. cinerea chromosome. nih.gov This cluster, spanning from Bcboa1 to Bcboa17, contains the genetic blueprint for the enzymes required to synthesize botcinic acid and its derivatives. researchgate.net The location of this cluster in a subtelomeric region, which is known for its dynamic nature, and its association with relics of transposable elements suggest a complex evolutionary history. nih.gov

Role of Polyketide Synthases (PKSs) (e.g., BcBOA6, BcBOA9)

Unlike many fungal polyketides that are synthesized by a single PKS, the production of botcinic acid, the precursor to Botcinin D, requires the collaborative action of two distinct PKSs: BcBOA6 (also known as BcPKS6) and BcBOA9 (also known as BcPKS9). nih.govnih.gov Transcriptomic analysis during the infection of tomato leaves revealed that the genes encoding these two PKSs are significantly upregulated. nih.gov

Gene inactivation experiments have been crucial in elucidating their roles. nih.gov Mutants in which either the BcBOA6 or BcBOA9 gene is deleted are unable to produce botcinic acid or its derivatives, confirming that both enzymes are essential for the biosynthetic pathway. nih.govresearchgate.net These findings highlight a less common biosynthetic strategy in fungi where two PKSs work in concert to assemble a single polyketide backbone. nih.govmdpi.com

Genetic Regulation of Biosynthesis (e.g., Zn₂Cys₆ transcription factor BcBoa13)

The expression of the Bcboa gene cluster is tightly regulated. A key player in this regulation is BcBoa13, a putative Zn₂Cys₆ transcription factor. nih.govnih.gov Genetic analyses have shown that BcBoa13 is a nuclear protein that acts as a major positive regulator, promoting the expression of the Bcboa1 through Bcboa12 genes and, consequently, the production of botcinic acid. nih.govnih.govresearchgate.net The regulatory mechanism involving a pathway-specific Zn₂Cys₆ transcription factor is a feature shared with the biosynthetic cluster of another major phytotoxin produced by B. cinerea, botrydial (B1222968). nih.govresearchgate.net This complex regulatory network ensures that the production of these metabolites is finely tuned to specific developmental stages and environmental conditions, such as during host infection.

Intermediates and Proposed Biosynthetic Pathway

The biosynthesis of botcinins is a multi-step process that proceeds through several key intermediates. The pathway is believed to start with the sequential assembly of a pentaketide (B10854585) (a C10 molecule) from an acetate starter unit. nih.gov A crucial and unusual step in this pathway is a retro-Claisen type C-C bond cleavage, which results in the loss of the initial acetate unit. nih.gov

A significant intermediate in this pathway is botrylactone, a nine-carbon polyketide lactone. nih.gov The structural similarities between botcinins and botrylactone initially suggested a common biosynthetic origin. nih.gov This was later confirmed through gene deletion studies. nih.govnih.gov The isolation of botcinin K, a derivative that retains the original pentaketide-derived structure, further solidified the proposed biosynthetic route leading to both botrylactone and the other botcinins. nih.gov The impairment of the botrydial biosynthetic pathway, specifically through the deletion of the BcBOT4 gene, has been shown to lead to the overproduction of various polyketides, including new botcinin derivatives, providing further insights into the pathway's intermediates. nih.govrsc.org

Shared Biosynthetic Routes with Related Metabolites (e.g., Botrylactones)

A significant feature of botcinin biosynthesis is its shared pathway with another class of metabolites, the botrylactones. nih.govacs.org Isotopic labeling experiments and the analysis of mutants with disrupted botcinic acid biosynthesis genes have definitively established this common biosynthetic link. nih.gov

Specifically, the study of a bcpks6Δ mutant (lacking BcBOA6) showed a complete absence of both botcinin and botrylactone production. In contrast, a bcpks9Δ mutant (lacking BcBOA9) did not produce botcinins but accumulated botrylactone. nih.govusp.br This provides strong evidence that BcBOA6 is involved in the early steps of the shared pathway, leading to the formation of botrylactone as an intermediate, while BcBOA9 acts downstream to convert this intermediate into the botcinin scaffold. nih.gov These findings elegantly demonstrate how a single biosynthetic pathway can diverge to produce structurally distinct, yet related, natural products.

Mutasynthetic and Gene Deletion Approaches in Biosynthetic Studies

Gene deletion has been an indispensable tool for dissecting the botcinin biosynthetic pathway. nih.govacs.org As detailed above, the targeted inactivation of the PKS genes BcBOA6 and BcBOA9 was instrumental in defining their individual and essential roles. nih.gov These genetic manipulations, coupled with detailed chemical analysis of the resulting mutant strains, allowed for the identification of key intermediates like botrylactone and established the branching point in the shared biosynthetic pathway. nih.govnih.gov

Furthermore, the creation of null mutants in the biosynthetic pathway of other major metabolites, such as the bcbot4Δ mutant in the botrydial pathway, has proven to be a valuable strategy. nih.govacs.org The disruption of one major metabolic route can lead to the shunting of precursors into other pathways, resulting in the overproduction and isolation of previously undetected or low-abundance metabolites. nih.gov This approach led to the discovery of novel botcinins (H, I, J, and K) and cinbotolides, offering deeper insights into the metabolic network of B. cinerea and the full chemical potential of the botcinin biosynthetic machinery. nih.gov

Structural Elucidation and Stereochemical Analysis of Botcinins D

Methodologies for Structure Determination

The definitive structure of Botcinin D was established through a multi-faceted approach combining several analytical techniques. High-resolution mass spectrometry provided the molecular formula, while a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments revealed the core structure and connectivity. nih.gov Computational modeling was employed to understand conformational preferences, and the absolute stereochemistry was inferred through chemical correlation with botcinin A, whose configuration was determined by chiral analysis. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal tool used to decipher the intricate structure of Botcinin D. nih.govtandfonline.com Both 1D and 2D NMR experiments were essential in assembling the molecular framework and defining its stereochemical details.

One-dimensional ¹H and ¹³C NMR spectra provided the initial and fundamental data for the structural analysis of Botcinin D. The molecular formula was established as C₂₀H₃₀O₆. nih.gov A key feature distinguishing Botcinin D from its analogue, botcinin A, was observed in the ¹³C NMR spectrum. Instead of signals corresponding to an acetoxyl group and two sp³ methines at positions C-2 and C-3, the spectrum of Botcinin D displayed resonances for two sp² carbons at δC 126.5 (C-2) and 148.3 (C-3). nih.gov This observation was critical in identifying Botcinin D as a derivative of botcinin A containing a double bond between C-2 and C-3. nih.gov

Table 1: Selected ¹³C NMR Chemical Shift (δ) Comparison of Botcinin D and Botcinin A in CDCl₃

Carbon Position Botcinin D (δc) Botcinin A (δc) Structural Implication
2 126.5 70.3 Presence of C=C double bond in Botcinin D
3 148.3 71.5 Presence of C=C double bond in Botcinin D

Two-dimensional NMR experiments were indispensable for confirming the planar structure and determining the relative stereochemistry of Botcinin D. nih.govwikipedia.org

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments were used to establish proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, such as the fatty acid side chain and fragments of the pyranopyran core. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon, enabling the unambiguous assignment of carbon signals based on the more resolved proton spectrum. github.iohmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations from HMBC experiments were crucial for connecting the individual spin systems. github.iocam.ac.uk Key correlations would have linked the protons of the fatty acid chain to the ester carbonyl (C-1') and the C-7 proton of the bicyclic system to the same carbonyl, confirming the ester linkage. Furthermore, correlations from protons near the C-2/C-3 double bond to the sp² carbons would have definitively placed the double bond within the pyranopyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments, which detect through-space correlations between protons, were vital for elucidating the relative stereochemistry. nih.govlibretexts.org For the botcinin family, NOE correlations were used to define the spatial relationships between protons and methyl groups on the rigid bicyclic ring system, thereby establishing the relative configuration of the chiral centers. nih.govresearchgate.net

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry played a key role in confirming the molecular formula and providing evidence for the structural components of Botcinin D.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was initially used to determine the exact mass, which supported the molecular formula of C₂₀H₃₀O₆. nih.gov

Later studies using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (UPLC-Q-TOF-ESI-MS/MS) provided further confirmation. In this analysis, Botcinin D was identified by its protonated adduct ion [M+H]⁺. Subsequent fragmentation (MS/MS) of this parent ion yielded a characteristic daughter ion resulting from the cleavage of the side-chain alkyl ester, corroborating the proposed structure. nih.gov

Table 2: Mass Spectrometry Data for Botcinin D

Analysis Method Ion Observed m/z Interpretation
HREIMS [M]⁺ --- Determined molecular formula as C₂₀H₃₀O₆
UPLC-Q-TOF-ESI-MS/MS [M+H]⁺ 367.1489 Protonated parent molecule
UPLC-Q-TOF-ESI-MS/MS Fragment 227 Major fragment after loss of the side-chain alkyl ester

Molecular Modeling and Computational Approaches

Molecular modeling was utilized as a complementary technique in the structural elucidation of the botcinin family. nih.govtandfonline.com For closely related analogues like botcinin C, computational modeling was used to generate energy-minimized 3D structures. nih.gov These models helped to confirm the conformation of the fused ring system, showing the lactone ring in a boat form and the ether ring in a chair form. nih.gov This conformational analysis was instrumental in verifying that the distances between certain protons were consistent with the observed Nuclear Overhauser Effects (NOEs), thereby supporting the stereochemical assignments made from NMR data. nih.gov A similar approach would have been applied to Botcinin D to ensure its proposed three-dimensional structure was energetically favorable and consistent with all spectroscopic data.

Chiral Analysis Techniques (e.g., Modified Mosher's Method)

The absolute stereochemistry of Botcinin D was established by chemical correlation with Botcinin A. nih.gov The absolute configuration of Botcinin A was determined by applying the modified Mosher's method, a powerful technique for assigning the stereochemistry of chiral alcohols. nih.govtandfonline.com This analysis was performed on the secondary alcohol at the C-4' position of the fatty acid side chain in botcinin A. By determining the absolute configuration at this center (S), and knowing the relative stereochemistry from NOESY experiments, the absolute configuration of all chiral centers in botcinin A was assigned as 2R, 3S, 4S, 5S, 6R, 7R, 8S, 4'S. nih.gov Since Botcinin D is a direct chemical derivative of Botcinin A (differing only by the elimination of the C-3 acetate (B1210297) to form a C-2/C-3 double bond), it retains the same absolute stereochemistry at the conserved chiral centers: 4S, 5S, 6R, 7R, 8S, and 4'S. nih.gov

Stereochemical Assignment and Absolute Configuration

The definitive stereochemical assignment and absolute configuration of botcinin D, along with its related analogs, were established through extensive synthetic efforts and spectroscopic analysis. The total synthesis of botcinins C, D, and F was a crucial achievement in unequivocally determining their complex stereostructures. rsc.orgcolab.wsacs.org

The asymmetric total synthesis of botcinin D was successfully carried out, confirming its absolute stereochemistry. colab.ws Key methodologies employed in the synthesis of these natural products included asymmetric aldol (B89426) reactions to set the stereocenters and samarium(II) iodide (SmI₂)-mediated intramolecular reactions for stereoselective cyclization. colab.wsacs.org For instance, the absolute configuration of the newly formed secondary alcohol center in synthetic intermediates of similar compounds has been determined using the modified Mosher's ester analysis. unizg.hr This method involves esterifying the alcohol with (S)- and (R)-MTPA (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and analyzing the ¹H NMR chemical shift differences to assign the configuration. unizg.hr

In the broader context of the botcinin family, the absolute configuration of related compounds provided a framework for understanding botcinin D. For example, the absolute configuration of botcinic acid was assigned as 2R, 3S, 4S, 5S, 6S, 7R, 8S, 4'S based on spectroscopic data and chemical conversions. acs.org Similarly, the absolute configuration of 3-O-acetylbotcineric acid was determined to be 2R, 3S, 4S, 5S, 6S, 7R, 8S, 40S. tandfonline.com These determinations were foundational for confirming the stereochemistry of the entire class of compounds, including botcinin D, which shares the same core bicyclic unit. tandfonline.com The stereoselective total synthesis of botcinins C, D, and F effectively verified their proposed structures and absolute configurations. colab.ws

Structural Revisions of Related Botcinins and Analogs

The structural elucidation of the botcinin family is marked by significant revisions of previously reported compounds, particularly the botcinolides. Initially, compounds like botcinolide (B1249578) were described as nine-membered macrolides. acs.orgacs.org However, challenges encountered during total synthesis attempts and a careful re-examination of spectroscopic data led to a fundamental reassessment of their structures. rsc.org

A pivotal study by Nakajima and colleagues involved the isolation of botcinins A-F and a thorough reinvestigation of botcinolide. tandfonline.comacs.org This work revealed that the structure originally attributed to botcinolide was incorrect. Instead of being a nine-membered lactone, it was determined to be the seco-acid (a molecule where a ring has been opened) of botcinin E. acs.orgacs.org Consequently, botcinolide was renamed botcinic acid. acs.orgnpatlas.org This structural re-evaluation extended to other related analogs. Homobotcinolide, which differs from botcinolide in the length of its fatty acyl chain, was subsequently revised to be the seco-acid of botcinin B and was renamed botcineric acid. acs.orgtandfonline.comacs.org

Further spectroscopic analysis and chemical conversions solidified these revisions:

2-epibotcinolide was found to be identical to botcinin E (3-O-deacetylbotcinin A). rsc.orgacs.org

3-O-acetyl-2-epibotcinolide was identified as being the same as botcinin A . acs.org

4-O-methylbotcinolide was revised to be the methyl ester of botcinic acid . rsc.orgacs.org

3-O-acetylhomobotcinolide was structurally revised to 3-O-acetylbotcineric acid . tandfonline.com

The total synthesis of botcinins C, D, E, and F, as well as botcinic acid, botcineric acid, and their derivatives, ultimately provided unequivocal proof for these revised structures. rsc.orgnih.gov These synthetic achievements confirmed that the true structures contained a highly substituted tetrahydropyran (B127337) ring system rather than the initially proposed nine-membered lactone. rsc.orgniph.go.jp It was also demonstrated that the proposed nine-membered ring structure of 2-epibotcinolide is highly unstable and readily undergoes translactonization to form a more stable γ-lactone. rsc.orgnih.gov

Chemical Synthesis and Derivatization of Botcinins D

Total Synthesis Strategies

The total synthesis of Botcinin D and its congeners has been a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct intricate molecular structures. These strategies are characterized by their ingenuity in bond disconnection and the stereocontrolled formation of multiple chiral centers.

The retrosynthetic analysis of botcinins, including Botcinin D, dissects the complex structure into more manageable, synthetically accessible fragments. A prominent strategy involves disconnecting the molecule at the ester linkage, separating the bicyclic core from the chiral side chain. acs.orgacs.org

Bicyclic Core: The hexahydropyrano[3,2,b]pyran-2(3H)-one core is further simplified. An aldol-type cyclization is envisioned to form the lactone ring from a precursor which is a substituted cyclic ether. acs.orgacs.org This cyclic ether is retrosynthetically derived from a linear, chiral polyol chain via a 6-endo ring closure. acs.orgacs.org The linear chain itself can be traced back to a simple chiral building block, such as a lactic acid derivative. acs.orgacs.org

Side Chain: The γ-hydroxy-α,β-unsaturated carboxylic acid side chain is disconnected via an enantioselective aldol (B89426) reaction between an appropriate aldehyde and a thioester, followed by chain elongation. acs.org

An alternative convergent approach disconnects the molecule into different fragments, for instance, a C1–C4 fragment and a C5–C8 fragment of a precursor, which are later assembled using esterification and ring-closing metathesis. This modular strategy allows for flexibility in the synthesis of various analogs.

The successful synthesis of Botcinin D relies on a series of powerful and stereoselective chemical reactions to construct its complex framework. acs.orgnih.gov

Asymmetric Aldol Reactions: This reaction is crucial for establishing the stereochemistry of the side chain. For instance, the reaction of aldehydes with an enol silyl (B83357) ether, catalyzed by a chiral diamine-tin(II) complex, can produce the desired β-hydroxy thioesters with high enantioselectivity (up to 93% ee). acs.org Evans asymmetric aldol reactions have also been employed to generate key fragments with excellent stereocontrol.

6-endo Ring Closure: The formation of the tetrahydropyran (B127337) ring within the bicyclic core is achieved via a 6-endo cyclization of an epoxy alcohol intermediate, a strategy pioneered by Nicolaou. acs.orgacs.org While Baldwin's rules generally disfavor 6-endo-trig closures, specific substrate conformations and reaction conditions can overcome this barrier to selectively form the six-membered ring over the alternative 5-exo product. rsc.orglibretexts.org

SmI₂-mediated Reformatsky Reaction: Samarium(II) iodide (SmI₂) is a key reagent used for stereoselective intramolecular Reformatsky reactions. acs.orgnih.gov This transformation is employed to couple a 2-bromoester with an aldehyde to yield substituted tetrahydropyran derivatives, effectively constructing the lactone portion of the bicyclic system with defined stereochemistry (3,4-trans or -cis). acs.orgclockss.org

Achieving the correct stereochemistry at each of the multiple chiral centers in Botcinin D is a primary challenge. Synthetic strategies employ a range of stereocontrolled methods to ensure the formation of the correct diastereomer.

The entire synthetic pathway developed by Fukui and Shiina is designed to be stereoselective. acs.orgnih.gov Key stereocontrol elements include:

Substrate-controlled reactions: Utilizing chiral starting materials like (S)-lactic acid derivatives to introduce initial stereocenters that guide the stereochemical outcome of subsequent reactions. acs.orgacs.org

Reagent-controlled reactions: Employing chiral catalysts and reagents, such as the chiral diamine-Sn(II) complex in the aldol reaction, to induce high levels of asymmetry. acs.org

Intramolecular control: The SmI₂-mediated intramolecular Reformatsky reaction proceeds with high diastereoselectivity, controlled by the existing stereocenters in the linear precursor. acs.orgnih.gov

Other stereoselective methods: The Katsuki-Sharpless asymmetric epoxidation has also been used as a key step to introduce specific stereocenters with high enantiomeric excess (>98% ee).

The combination of these approaches allows for the precise construction of the complex, multi-stereocenter structure of Botcinin D.

In the context of Botcinin D synthesis, the side chain and the bicyclic core are synthesized in separate, parallel sequences. acs.orgacs.org The final step involves the coupling of these two advanced intermediates. A particularly effective method for this coupling is the acylation of the sterically hindered secondary alcohol of the bicyclic core with the chiral carboxylic acid side chain. acs.org This esterification has been achieved rapidly and in high yield using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). acs.orgacs.org This final coupling step unites the two major fragments to furnish the complete structure of Botcinin D. acs.org

Synthesis of Botcinins D Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The flexibility of the developed synthetic routes has enabled the preparation of not only Botcinin D but also a range of its natural analogs and designed derivatives. acs.orgtandfonline.com This work is crucial for understanding the structure-activity relationships (SAR) that govern the antifungal properties of this class of compounds.

CompoundKey Structural Variation from Botcinin DSynthetic Approach
Botcinin CDifferent side chain (n-Hexyl) and acetylated hydroxyl groupSynthesized alongside Botcinin D using a common bicyclic intermediate and a different side chain. acs.org
Botcinin FDifferent side chain (n-Butyl) and free hydroxyl groupSynthesized alongside Botcinin D using a common bicyclic intermediate and a different side chain. acs.org
2-epi-Botcinin AEpimeric at C-2 positionIsolated from culture and structure confirmed by synthesis, allowing for SAR studies. tandfonline.comoup.com

Enzymatic Synthesis of Related Compounds in Research Contexts

The biosynthesis of botcinins in Botrytis cinerea is a complex enzymatic process that offers insights into alternative production methods. Botcinic acid, the precursor to botcinins, is an acetate-derived polyketide. nih.gov Its biosynthesis is remarkable as it requires the action of two separate polyketide synthases (PKSs), encoded by the genes BcBOA6 and BcBOA9. nih.govmdpi.com

Gene inactivation studies, where these PKS genes were deleted, confirmed their essential role by abolishing the production of botcinic acid and its derivatives. nih.gov These biosynthetic genes are located in different parts of the fungal genome but are co-regulated. nih.gov Understanding this natural enzymatic machinery provides a blueprint for potential chemoenzymatic or whole-cell biotransformation approaches. For instance, mutasynthetic studies using mutant strains of B. cinerea have led to the production of new, highly oxygenated 11-membered lactones that are difficult to access through traditional chemical synthesis. researchgate.net While not a direct enzymatic synthesis of Botcinin D in a lab flask, these genetic and mutasynthetic approaches represent a powerful research tool to harness the fungus's own enzymatic pathways to generate novel, related compounds. researchgate.netmdpi.com

Biological Activities and Mechanisms of Action of Botcinins D Research Oriented

Role in Fungal Pathogenesis and Virulence Mechanisms

Botcinin D, a polyketide metabolite produced by the necrotrophic fungus Botrytis cinerea, plays a significant, albeit complex and sometimes redundant, role in the fungus's ability to cause disease in plants. researchgate.netnih.gov Necrotrophic pathogens like B. cinerea kill host cells and then feed on the dead tissue. apsnet.org The production of phytotoxic compounds such as botcinins is a key strategy employed by the fungus to facilitate this process. frontiersin.org

Phytotoxic Effects in Plant-Pathogen Interactions

Botcinin D is recognized as a phytotoxin, a compound that is toxic to plants. researchgate.net Its production by B. cinerea during the infection process contributes to the development of disease symptoms. The phytotoxic nature of botcinin D and its relatives, the botcinic acids, is a key factor in the virulence of B. cinerea, aiding the fungus in the colonization of host plant tissues. researchgate.netfrontiersin.org

The interaction between B. cinerea and its host plants is a complex interplay of fungal virulence factors and plant defense mechanisms. The secretion of phytotoxins like botcinin D is a primary offensive strategy for the fungus. These molecules disrupt normal plant cellular functions, creating a favorable environment for fungal growth and proliferation.

Induction of Oxidative Stress in Host Plant Cells

A key mechanism behind the phytotoxicity of botcinin D is its ability to induce oxidative stress in host plant cells. This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components like lipids, proteins, and DNA, ultimately leading to cell death. apsnet.org

The production of an oxidative burst is a common feature of the plant's hypersensitive response (HR), a defense mechanism that often involves localized cell death to restrict pathogen spread. apsnet.org However, necrotrophic pathogens like B. cinerea can exploit this host response. By producing toxins that induce oxidative stress, the fungus can effectively co-opt the plant's own defenses to facilitate the spread of necrosis, from which the fungus then obtains nutrients. apsnet.orgasm.org Interestingly, B. cinerea itself appears to be tolerant to the hydrogen peroxide-induced oxidative stress it helps to create in the plant. apsnet.org

Contribution to Plant Chlorosis and Necrosis

The visible symptoms of B. cinerea infection, such as chlorosis (yellowing of leaf tissue) and necrosis (tissue death), are directly linked to the action of its phytotoxins, including botcinin D. researchgate.netnih.gov Chlorosis results from the degradation of chlorophyll, the pigment responsible for photosynthesis, while necrosis is the localized death of plant tissue. byjus.com

Botcinic acid and its derivatives, like botcinin D, have been shown to induce both chlorosis and severe necrosis in various plant species. nih.gov These symptoms are hallmarks of gray mold disease, the disease caused by B. cinerea. The ability of botcinin D to cause these effects underscores its importance as a virulence factor, contributing to the pathogen's ability to damage and colonize host plants.

Antifungal Activities against Plant Pathogens (e.g., Magnaporthe grisea)

Intriguingly, while being a virulence factor in its producer, botcinin D also exhibits antifungal properties against other plant pathogenic fungi. acs.org Research has shown that botcinins can inhibit the growth of Magnaporthe grisea, the fungus responsible for rice blast disease, a devastating disease affecting rice crops worldwide. acs.orgwilddata.cn

However, the antifungal potency varies among the different botcinin analogues. In one study, botcinins B and C were found to be the most active against M. grisea, with a minimum inhibitory concentration (MIC) of 12.5 µM. In contrast, botcinins A and D were significantly less active, showing no activity below 100 µM. acs.org This suggests that specific structural features of the botcinin molecule are crucial for its antifungal activity. Another study reported that 2-epi-botcinin A was eight times less active than botcinin A against M. grisea. oup.com

The table below summarizes the antifungal activity of different botcinins against Magnaporthe grisea.

CompoundMinimum Inhibitory Concentration (MIC) against M. griseaSource
Botcinin A> 100 µM acs.org
Botcinin B12.5 µM acs.org
Botcinin C12.5 µM acs.org
Botcinin D> 100 µM acs.org
2-epi-Botcinin A8 times less active than Botcinin A (MIC 100 µm) oup.com

Inter-Microbial Interactions and Chemical Ecology

The production of secondary metabolites like botcinin D is not only important for interactions with host plants but also plays a crucial role in the complex chemical dialogues between different microorganisms in their natural environment. researchgate.net This field of study, known as chemical ecology, investigates how chemical signals mediate interactions between organisms. frontiersin.orgrsc.org Fungi, in particular, produce a vast array of secondary metabolites that can influence the growth and development of other nearby fungi and bacteria. dtu.dkdtu.dk

Regulation of Gene Expression in Competing Fungi (e.g., Trichoderma arundinaceumtri genes)

A fascinating example of inter-microbial chemical communication involves the interaction between B. cinerea and Trichoderma arundinaceum, a fungus known for its biocontrol properties. nih.gov Both fungi produce their own sets of secondary metabolites: B. cinerea produces botrydial (B1222968) and botcinins, while T. arundinaceum produces harzianum A (HA) and aspinolides. researchgate.netresearchgate.net

Research has shown that the botcinins produced by B. cinerea can influence the expression of genes in T. arundinaceum. Specifically, botcinins have an up-regulatory effect on the tri biosynthetic genes in T. arundinaceum, which are responsible for the production of trichothecenes like HA. researchgate.netnih.gov This suggests that T. arundinaceum can sense the presence of B. cinerea through its chemical signals and, in response, modulate its own secondary metabolite production. nih.gov This "metabolic dialogue" mediated by compounds like botcinin D is a key aspect of the competitive interaction between these two fungi. researchgate.net

Further studies have revealed a complex cross-regulation where the secondary metabolites of one fungus can influence the gene expression and metabolite production of the other, highlighting the intricate chemical warfare and communication that occurs in microbial communities. nih.gov

Role in Quorum Sensing-like Mechanisms in Botrytis cinerea

The concept of quorum sensing (QS), a cell-density-dependent communication mechanism for coordinating gene expression, has been extensively studied in bacteria and some yeasts. nih.gov Emerging research suggests that a similar biochemical communication process, referred to as a QS-like mechanism, exists in the phytopathogenic fungus Botrytis cinerea. nih.govdntb.gov.uanih.gov This system appears to regulate key developmental and pathogenic processes such as filamentation, morphogenesis, and virulence. nih.govnih.gov

Studies on extracts from B. cinerea fermentations at different growth stages have been instrumental in revealing this complex regulatory network. nih.gov Chemical analysis of these extracts has shown a varied composition over time, with the polyketide Botcinin D being detected in extracts from day five of fermentation onwards, alongside other terpenes and potential QS molecules. nih.gov The biological activity of these extracts on fresh cultures of the same fungus changes depending on the age and concentration of the extract, which points to a sophisticated chemical language governing the fungus's life cycle. nih.govnih.gov For instance, extracts from later fermentation stages (days 7, 9, and 12), which contain Botcinin D, were found to promote the formation of pellets and biofilms at low concentrations (0.01% and 0.1%). nih.gov These findings suggest that Botcinin D, as part of a mixture of self-produced chemical signals, contributes to the QS-like machinery that allows B. cinerea to coordinate its collective behavior. nih.govdntb.gov.ua

Table 1: Compounds Detected in B. cinerea Fermentation Extracts Over Time

Type of CompoundCompoundDay 1Day 3Day 5Day 7Day 9Day 12
TerpenesBotrydiol+-----
Botrydial-+++--
Dihydrobotrydial-++---
Botryendial---+++
Eremophil-9-ene-1α,11-diol----++
PolyketidesBotcinin D--++++
QS Molecules1-Phenylethanol--++++
3-Phenyl-1-propanol--++++

Data sourced from Rosero-Hernández et al., 2020. nih.gov Note: '+' indicates detection, '-' indicates non-detection.

Molecular and Cellular Mechanisms Underlying Bioactivity

Target Identification and Pathway Perturbation Studies

Identifying the specific molecular targets of secondary metabolites like Botcinin D is crucial for understanding their mechanism of action. Modern approaches in drug discovery often utilize perturbation gene expression profiles, where changes in gene expression are measured after applying a chemical or genetic perturbation. frontiersin.orgnih.gov These "expression signatures" can be compared to those of reference compounds with known targets or used in network-based analyses to infer the protein or pathway being affected. frontiersin.orgnih.gov Such methods, often termed "footprint based," analyze the downstream effects on pathway-regulated genes to pinpoint the most likely molecular target of the perturbation. frontiersin.org

While the direct molecular targets of Botcinin D within B. cinerea have not been fully elucidated, studies on its interactions with other fungi provide clear evidence of pathway perturbation. For example, botcinins have been shown to regulate the expression of genes involved in trichothecene (B1219388) biosynthesis in the fungus Trichoderma arundinaceum. nih.gov This demonstrates that botcinins can act as intercellular signaling molecules that perturb specific metabolic pathways in competing fungal species. nih.gov

Within B. cinerea, the botcinins, as derivatives of botcinic acid, are known to have a redundant role in virulence with the sesquiterpene phytotoxin, botrydial. nih.govresearchgate.net Mutants unable to produce botcinic acid and its derivatives show normal virulence, as do mutants unable to produce botrydial. nih.gov However, double mutants lacking both classes of toxins exhibit significantly reduced virulence, indicating that these two distinct chemical families can compensate for each other and likely perturb host pathways that are critical for successful infection. nih.gov This functional redundancy suggests they may act on different targets that converge on a common set of host cellular responses necessary for fungal pathogenesis.

Impact on Fungal Physiology and Development (e.g., Filamentation, Morphogenesis, Sporulation of producer)

Botcinin D, as a component of the chemical exudate of B. cinerea, plays a role in regulating the producer's own physiological and morphological development. nih.govnih.gov The effects are often concentration-dependent, a hallmark of QS-like regulation. nih.gov At low concentrations (e.g., 0.01%), extracts from later-stage fermentations containing Botcinin D were observed to slightly induce sporulation. nih.govnih.gov Conversely, at a higher concentration (0.1%), the same extracts acted as potent sporulation inhibitors. nih.govnih.gov This dual activity highlights a sophisticated self-regulatory mechanism where the fungus can either promote or inhibit the production of asexual spores based on the concentration of surrounding chemical signals.

This regulatory role is further supported by observations of B. cinerea isolates with differing metabolic profiles. For instance, a non-sporogenic and non-infective field strain, B459, was found to not biosynthesize toxins from the botcinin family, linking the production of these compounds to the capacity for sporulation and pathogenesis. mdpi.com The concentration-dependent effects of B. cinerea extracts are summarized in the table below.

Table 2: Biological Activities of B. cinerea Extracts on the Producing Fungus

Fermentation Day of ExtractExtract ConcentrationObserved Effect on B. cinerea Development
Day 50.1%Inhibition of conidia germination and germ tube elongation. nih.govdntb.gov.ua
Day 90.1%Strong sporulation inhibitor. nih.govdntb.gov.ua
0.01%Slight induction of sporulation. nih.govnih.gov
Days 7, 9, 120.1% and 0.01%Promotion of pellet and biofilm formation. nih.gov

Data sourced from Rosero-Hernández et al., 2020. nih.govdntb.gov.uanih.gov Note: Extracts from Day 5 onwards contain Botcinin D.

At the highest concentrations tested, the extracts exhibited a biocidal effect, whereas at the lowest concentrations, they demonstrated a QS-like regulatory effect on processes including filamentation and morphogenesis. nih.govnih.gov This indicates that Botcinin D is part of a chemical arsenal (B13267) that B. cinerea uses to control its own growth patterns, shifting from colonization (filamentation, biofilm formation) to reproduction (sporulation) or defense based on population density cues. nih.gov

Research Applications as Biochemical Probes

A biochemical probe is a molecule used to study and characterize biological systems, such as identifying protein targets or elucidating metabolic pathways. acs.org Botcinin D and related botcinins have found application as biochemical probes, particularly in the study of fungal-fungal interactions and the regulation of secondary metabolism. nih.gov

The ability of botcinins to modulate gene expression in T. arundinaceum demonstrates their utility as probes to investigate the chemical dialogue between different fungal species. nih.gov By applying these compounds and observing the resulting transcriptomic changes, researchers can identify the genes and pathways that are responsive to external chemical signals, providing insight into the mechanisms of microbial competition and communication. nih.gov Furthermore, the synthesis of Botcinin D has been pursued for its potential antifungal activity against other significant plant pathogens, such as Magnaporthe grisea, the rice blast fungus. acs.org In this context, Botcinin D serves as a lead compound and a research tool to probe the vulnerabilities of other fungi, potentially leading to the development of new antifungal agents. Its role in the virulence of B. cinerea, particularly its functional redundancy with botrydial, also makes it a valuable tool in studies aimed at dissecting the complex mechanisms of plant pathogenesis. nih.gov

Advanced Research Methodologies and Future Directions

Omics-Based Research in Botcinin D Studies

"Omics" technologies have revolutionized the study of complex biological systems by providing a holistic view of the molecular landscape. In the context of Botcinin D, transcriptomics and metabolomics have been instrumental in unraveling the genetic and chemical intricacies of its production.

Transcriptomics for Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been crucial for identifying the genes responsible for Botcinin D biosynthesis. By analyzing the gene expression of Botrytis cinerea during its interaction with host plants, researchers have pinpointed the specific genes that are upregulated during the production of botcinins.

Key to the biosynthesis of botcinic acid, the precursor to Botcinin D, are two polyketide synthase (PKS) genes, BcBOA6 (formerly BcPKS6) and BcBOA9 (BcPKS9). Transcriptomic analysis of B. cinerea during the infection of tomato leaves revealed the upregulation of these genes, suggesting their involvement in the production of virulence factors. researchgate.net Subsequent gene knockout experiments confirmed their essential role; mutants lacking either of these genes were unable to produce botcinic acid and its derivatives, including Botcinin D. researchgate.net Furthermore, transcriptomic studies comparing different strains of B. cinerea or analyzing the fungus under various stress conditions have provided insights into the regulatory networks governing botcinin production. nih.gov For instance, the expression of botcinin-related genes can be influenced by the presence of other secondary metabolites, as seen in the interaction between Trichoderma arundinaceum and B. cinerea, where botcinins up-regulate trichothecene (B1219388) biosynthetic genes in the former. nih.govresearchgate.net

A web-based gene expression browser, BEB, has been developed to visualize comprehensive gene expression patterns in B. cinerea, which can be a valuable tool for analyzing the expression of genes involved in the biosynthesis of Botcinin D under various conditions. biorxiv.org Dual transcriptome analysis of Vitis vinifera (grapevine) and B. cinerea has further illuminated the expression of fungal genes, including those for virulence factors like botcinins, during different stages of infection. frontiersin.org

Metabolomics for Pathway Elucidation and Interaction Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been employed to identify and quantify Botcinin D and related metabolites. This approach allows researchers to create a chemical fingerprint of B. cinerea under specific conditions, revealing the complex interplay of metabolic pathways.

Metabolomic studies have been fundamental in the discovery and characterization of the botcinin family, including Botcinin D. nih.govnih.gov By comparing the metabolite profiles of wild-type B. cinerea with those of genetically modified strains (e.g., knockout mutants for biosynthetic genes), scientists can confirm the function of specific genes in the botcinin pathway. For example, metabolomic analysis of a bcbot4Δ mutant, which is deficient in botrydial (B1222968) production, showed an overproduction of polyketides, leading to the isolation of new botcinins (H, I, and J). nih.gov This highlights the intricate connection and potential cross-talk between different secondary metabolite pathways.

Furthermore, metabolomics is a powerful tool for studying the chemical dialogue between B. cinerea and its host plants or other microorganisms. nih.govoeno-one.eu Changes in the metabolic profile of a plant upon infection can indicate a defense response, while the detection of Botcinin D and other fungal metabolites can shed light on the pathogen's infection strategy. oeno-one.eu Metabolomic analysis of a non-infective isolate of B. cinerea, B459, revealed its inability to produce botcinin family toxins, which correlates with its lack of virulence. mdpi.com

Metabolomics Application Finding Related to Botcinin D References
Metabolite Discovery Isolation and structural elucidation of Botcinin A, B, C, and D. nih.govnih.gov
Gene Function Analysis Overproduction of polyketides, including new botcinins, in a botrydial-deficient mutant, confirming pathway links. nih.gov
Virulence Studies A non-infective B. cinerea strain was found to lack botcinin production. mdpi.com
Ecological Interactions Botcinins from B. cinerea were found to influence the gene expression and metabolite production of other fungi. nih.gov

Integrated Multi-Omics Approaches in Plant Systems Biology

The integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more comprehensive understanding of biological systems. scribd.com In the context of Botcinin D, a multi-omics approach can connect the genetic potential of B. cinerea to its chemical output and its interaction with the environment. By combining transcriptomic data on gene expression with metabolomic data on compound production, researchers can build detailed models of the botcinin biosynthetic pathway and its regulation. These integrated approaches are becoming increasingly important for understanding the complex biology of plant pathogens like B. cinerea and their production of secondary metabolites. nih.govnih.gov

Chemical Biology and Biosynthetic Engineering

Chemical biology combines the principles of chemistry and biology to create tools and techniques for studying and manipulating biological systems. In the study of Botcinin D, chemical biology approaches have been essential for its synthesis and for engineering its biosynthetic pathway.

The total synthesis of botcinins, including Botcinin D, has been a significant achievement in organic chemistry. colab.ws These synthetic efforts not only confirmed the complex stereostructure of the natural product but also provided a means to produce it and its analogs for further biological testing. The asymmetric synthesis of key fragments of the botcinin structure has been a critical step in these endeavors. colab.ws

Biosynthetic engineering involves the targeted modification of an organism's genetic makeup to alter its production of specific compounds. Knowledge of the botcinin biosynthetic gene cluster opens up possibilities for engineering B. cinerea to overproduce Botcinin D or to create novel derivatives. mdpi.compreprints.orgresearchgate.net For example, by expressing the botcinin biosynthetic genes in a heterologous host, it may be possible to produce the compound in a more controlled and scalable manner. Furthermore, targeted mutations in the PKS and other enzymes in the pathway could lead to the generation of new botcinin analogs with potentially different biological activities. The impairment of botrydial production in B. cinerea has already been shown to lead to the isolation of new polyketides, demonstrating the potential of pathway engineering. nih.gov

Advancements in Analytical Techniques for Trace Analysis and In Situ Studies

The detection and characterization of Botcinin D, which is often present in low concentrations in complex biological matrices, require sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of Botcinin D. scribd.com This technique allows for the separation, identification, and quantification of the compound in fungal cultures and infected plant tissues. Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the structural elucidation of Botcinin D and its isomers, providing detailed information about the connectivity and stereochemistry of the molecule. nih.gov

In situ detection techniques aim to visualize the location of molecules within biological tissues. Histochemical methods have been applied to B. cinerea to identify the presence of different classes of secondary metabolites within the fungal hyphae. embrapa.br While not specific to Botcinin D, these methods provide a proof-of-concept for localizing metabolites within the fungus. Future advancements in techniques like mass spectrometry imaging could enable the precise mapping of Botcinin D distribution in infected plant tissues, offering insights into its role at the site of infection.

Analytical Technique Application in Botcinin D Research References
HPLC-MS Quantification and identification in fungal extracts and infected tissues. scribd.com
NMR Spectroscopy Complete structural elucidation and stereochemical determination. nih.gov
Histochemistry General localization of secondary metabolites in fungal structures. embrapa.br

Future Prospects in Chemical Ecology and Natural Product Discovery

The study of Botcinin D has significant implications for the fields of chemical ecology and natural product discovery. Chemical ecology explores the role of chemicals in the interactions between organisms. Botcinin D, as a phytotoxin, is a key player in the chemical warfare between B. cinerea and its host plants. nih.govscholaris.ca Future research will likely focus on understanding the precise ecological role of Botcinin D. Does it act alone or in synergy with other B. cinerea metabolites like botrydial? How do plants perceive and respond to Botcinin D? Answering these questions will provide a deeper understanding of plant-pathogen interactions. nih.govresearchgate.net

The biosynthetic machinery for Botcinin D and other fungal polyketides represents a vast and largely untapped resource for the discovery of new natural products. nih.govinbio.be With the increasing availability of fungal genome sequences, genome mining approaches can be used to identify novel biosynthetic gene clusters that may produce compounds with valuable biological activities. nih.govmdpi.compreprints.org The study of the botcinin pathway provides a roadmap for how to approach the discovery and characterization of new metabolites from fungi. By combining genomics, metabolomics, and synthetic biology, the future of natural product discovery holds great promise for finding new medicines, agrochemicals, and other useful compounds.

Q & A

Q. What is the proposed biosynthetic pathway for Botcinins D, and which genes are critical in its production?

this compound are polyketides synthesized via a shared pathway with botrylactones in Botrytis cinerea. The pathway involves two polyketide synthase (PKS) enzymes, BcBOA6 and BcBOA9, which collaborate to assemble a pentaketide (C10) precursor. BcBOA6 contains a methyltransferase (MT) domain responsible for introducing methyl groups, while BcBOA9 includes an enoyl reductase (ER) domain. Gene inactivation studies (bcboa6Δ and bcboa9Δ mutants) show that BcBOA6 is essential for both botcinins and botrylactones production, whereas bcboa9Δ mutants overproduce botrylactones but lack botcinins entirely. This indicates a bifurcation in the pathway regulated by these enzymes .

Q. How do isotopic labeling experiments validate the biosynthetic origin of this compound?

Isotopic tracing using [1,2-¹³C₂]acetate, [2-¹³C]succinate, and [²H₃-methyl]methionine confirmed the acetate-succinate hybrid origin of the polyketide backbone. For example, feeding bcboa9Δ mutants with [1-¹³C]acetate resulted in ¹³C enrichment at positions C-1, C-3, C-5, C-7, and C-9 of botrylactones. Similarly, [²H₃-methyl]methionine labeling revealed methyl group incorporation in botcinins, supporting the role of BcBOA6’s MT domain. These findings were validated via ¹³C/²H NMR analysis .

Q. What role do BcBOA6 and BcBOA9 play in the biosynthesis of this compound?

BcBOA6 and BcBOA9 are modular PKS enzymes with distinct catalytic domains. BcBOA6 harbors ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and MT domains, enabling methyl group transfer. BcBOA9 includes KS, AT, ACP, and ER domains, facilitating reductive steps. Inactivation of BcBOA6 abolishes both botcinins and botrylactones, while BcBOA9 inactivation halts botcinin production but increases botrylactone yields, suggesting BcBOA9’s ER domain is critical for pathway branching .

Advanced Research Questions

Q. How can researchers resolve contradictions in data from mutant studies of this compound biosynthetic genes?

Discrepancies arise when bcboa9Δ mutants overproduce botrylactones but lack botcinins. This suggests that BcBOA9’s ER domain is necessary for redirecting flux toward botcinins. To resolve such contradictions, combinatorial mutagenesis and metabolomic profiling (e.g., LC-MS/MS) can map intermediate accumulation. Additionally, heterologous expression of BcBOA6 and BcBOA9 in a model fungus (e.g., Aspergillus nidulans) can isolate their roles in vivo .

Q. What methodological considerations are essential when designing isotopic tracing experiments for this compound?

Key considerations include:

  • Precursor selection : Use stable isotopes (e.g., ¹³C, ²H) compatible with NMR detection.
  • Mutant strains : Employ hyper-producing mutants (e.g., bcboa9Δ) to amplify labeled product yields.
  • Feeding protocols : Optimize timing and concentration to avoid isotopic dilution.
  • Analytical validation : Combine NMR with high-resolution MS to confirm labeling patterns and exclude artifacts .

Q. How can bioinformatics tools predict functional domains in this compound-associated PKS enzymes?

Tools like antiSMASH and PKS/NRPS Analysis predict domain architecture (KS, AT, ACP, etc.) from protein sequences. For BcBOA6, bioinformatics identified the MT domain critical for methylation, while BcBOA9’s ER domain was linked to reductive cyclization. Phylogenetic comparison with characterized PKS enzymes (e.g., lovastatin biosynthetic enzymes) further validates functional predictions .

Q. How do researchers address discrepancies in the proposed origin of starter units in this compound biosynthesis?

Early hypotheses suggested a succinate-derived starter unit, but isotopic labeling ([2-¹³C]succinate) showed minimal incorporation. Instead, [1,2-¹³C₂]acetate tracing revealed the starter unit originates from acetate via a reverse Claisen cleavage of a botrylactone-like precursor. This was confirmed by ²H NMR analysis of botcinins from bcbot2Δ mutants, which lack the cleavage enzyme, leading to precursor accumulation .

Methodological Best Practices

  • Data contradiction analysis : Compare mutant metabolite profiles with isotopic labeling data to identify pathway bottlenecks or off-target enzyme effects .
  • Gene expression validation : Use qRT-PCR or CRISPR-Cas9 editing to confirm transcriptional changes in BcBOA6/BcBOA9 under varying culture conditions .
  • Structural elucidation : Apply 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities in botcinin derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Botcinins D
Reactant of Route 2
Botcinins D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.